4-ethylthiophen-3-amine hydrochloride

Description

4-Ethylthiophen-3-amine hydrochloride is an organic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and an amine group at the 3-position, stabilized as a hydrochloride salt. The ethyl substituent enhances lipophilicity, which may improve membrane permeability, while the hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .

Properties

CAS No. |

2624142-35-2 |

|---|---|

Molecular Formula |

C6H10ClNS |

Molecular Weight |

163.7 |

Purity |

95 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form the thiophene ring.

Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group or the thiophene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Various amines, alkyl halides, and Lewis acids.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiophene derivatives.

Substitution Products: Various substituted thiophenes.

Scientific Research Applications

4-Ethylthiophen-3-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects in Thiophene Derivatives

4-Bromothiophen-3-amine Hydrochloride (CAS 1864015-49-5)

- Structural Differences : Bromine replaces the ethyl group at the 4-position.

- Physicochemical Properties: Bromine’s electronegativity and larger atomic radius reduce electron density on the thiophene ring compared to the electron-donating ethyl group. Molecular weight increases (C₄H₅BrClNS vs.

- Reactivity : Bromine may facilitate nucleophilic substitution reactions, unlike the ethyl group, which is inert under similar conditions .

Table 1: Thiophene-Based Hydrochloride Salts

| Compound | Substituent (Position) | Molecular Formula | Key Properties |

|---|---|---|---|

| 4-Ethylthiophen-3-amine HCl | -C₂H₅ (4), -NH₂ (3) | C₆H₁₀ClNS | High lipophilicity, moderate solubility |

| 4-Bromothiophen-3-amine HCl | -Br (4), -NH₂ (3) | C₄H₅BrClNS | Lower electron density, higher reactivity |

Comparison with Benzimidamide Hydrochlorides

Benzimidamide derivatives () share the hydrochloride salt feature but differ in core structure:

- 3-Methylbenzimidamide HCl (CAS 20680-59-5) and 4-Methylbenzimidamide HCl (CAS 6326-27-8):

Substituted Aniline Hydrochlorides

- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl ():

- Functional Groups : Trifluoromethyl (-CF₃, electron-withdrawing) and methoxyethoxy (-OCH₂CH₂OCH₃, electron-donating).

- Impact : The -CF₃ group decreases electron density on the aromatic ring, reducing nucleophilicity of the amine compared to 4-ethylthiophen-3-amine HCl. This affects reactivity in electrophilic substitutions (e.g., iodination yields 93% in ) .

Hydrochloride Salts in Drug Development ()

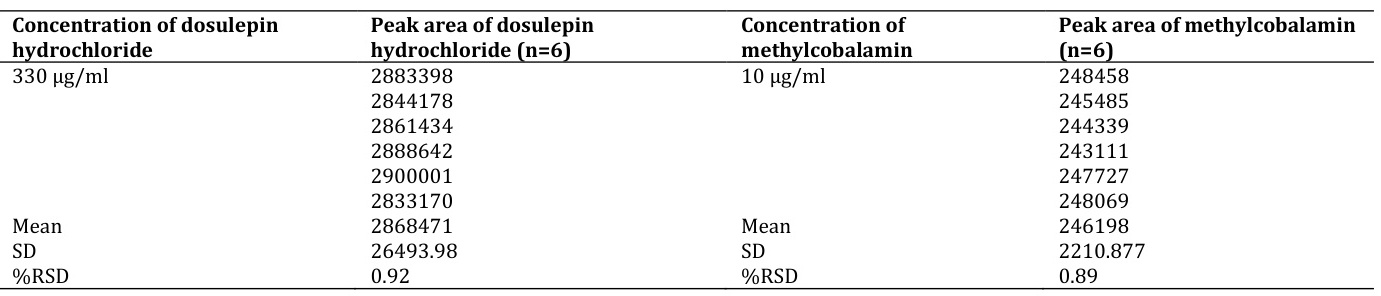

Analytical Methodologies (Evidences 3, 6, 9)

RP-HPLC is widely used to analyze hydrochloride salts:

- Retention Behavior : 4-Ethylthiophen-3-amine HCl’s ethyl group increases hydrophobicity compared to polar analogs (e.g., amidines), leading to longer retention times in methods like those validated for amitriptyline HCl (Table 3, 6) .

- Stability : Hydrochloride salts generally exhibit robust solution stability under acidic conditions, critical for formulation .

Q & A

Q. Table 1: Analytical Parameters for Purity Assessment

| Technique | Target Parameter | Acceptable Range | Reference |

|---|---|---|---|

| ¹H NMR | Integration ratio (ethyl:amine) | 3:1 | |

| HPLC | Retention time | 8.2 ± 0.2 min | |

| Elemental Analysis | %C, %H, %N | ±0.3% of theory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.